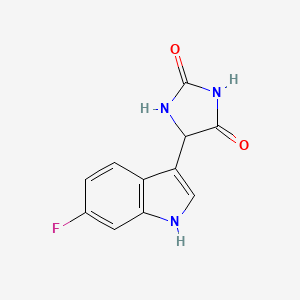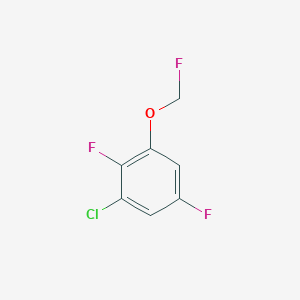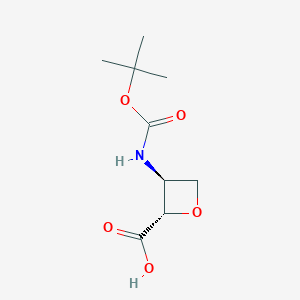
trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid: is a chemical compound with the molecular formula C₉H₁₅NO₅ and a molecular weight of 217.22 g/mol . It is a derivative of oxetane, a four-membered cyclic ether, and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in organic synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds .
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Serves as a probe for investigating biological pathways .
Medicine:
- Potential applications in drug discovery and development.
- Used in the synthesis of pharmaceutical intermediates .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new catalysts and polymers .
作用機序
The mechanism of action of trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability to the amino group, allowing selective reactions to occur at other functional sites. The oxetane ring can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions are often catalyzed by enzymes or chemical catalysts, facilitating the compound’s incorporation into larger molecular structures .
類似化合物との比較
- trans-3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid
- cis-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-methylcarboxylate
Comparison:
- Structural Differences: The position and configuration of functional groups differ among these compounds, leading to variations in their chemical properties and reactivity.
- Reactivity: trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid exhibits unique reactivity due to the presence of the Boc protecting group and the oxetane ring, making it distinct from other similar compounds .
特性
分子式 |
C9H15NO5 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1 |
InChIキー |
ZAAGFPCWFSEKCQ-WDSKDSINSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


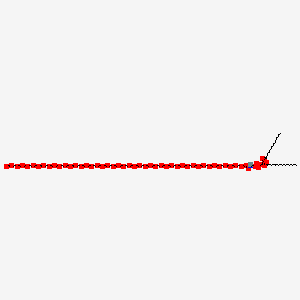
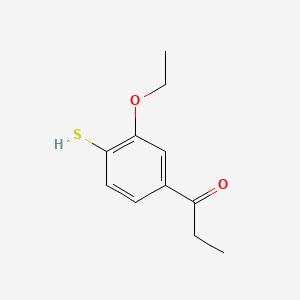
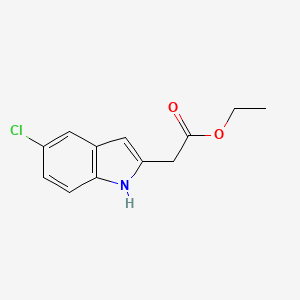
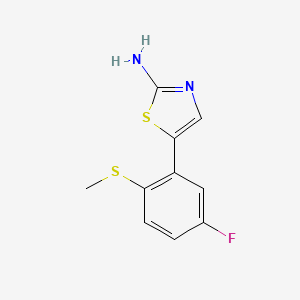
![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)
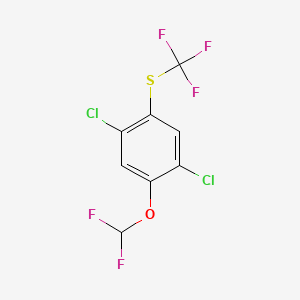
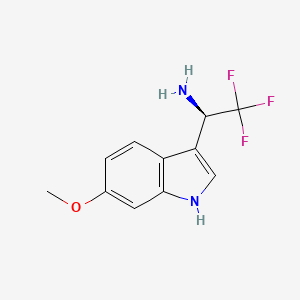
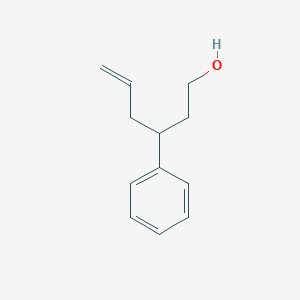
![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
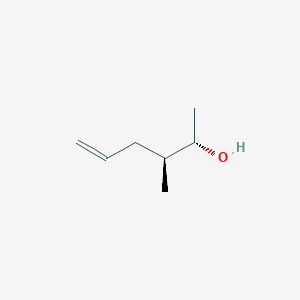
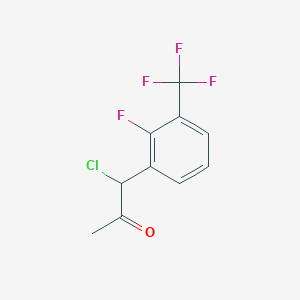
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
